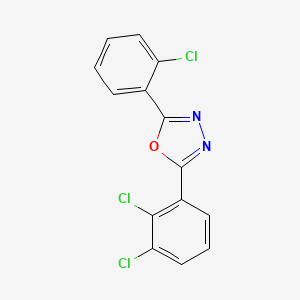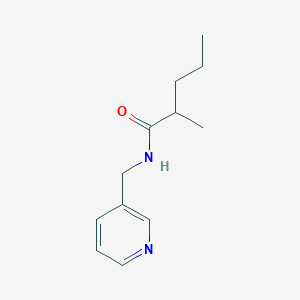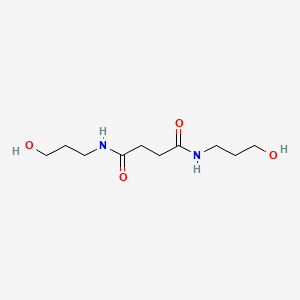
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
The synthesis of 2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-(2-chlorophenyl)hydrazinecarboxamide with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.
Materials Science: Due to its unique structural properties, it is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a valuable tool in chemical biology for studying various biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The exact pathways involved can vary, but it often involves the disruption of critical biological processes, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the additional chlorine atoms on the phenyl ring, which may result in different biological activities and chemical reactivity.
2-(2,3-dichlorophenyl)-5-methyl-1,3,4-oxadiazole: The presence of a methyl group instead of a chlorophenyl group can significantly alter its properties and applications.
The unique combination of the 2-chlorophenyl and 2,3-dichlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research areas.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-10-6-2-1-4-8(10)13-18-19-14(20-13)9-5-3-7-11(16)12(9)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRPCWHLUOFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C(=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,8-Diethoxy-1,2,3-trimethylcyclohepta[c]pyrrol-2-ium;chloride](/img/structure/B4915773.png)
![3-[(E)-1-(5-Nitro-2-furyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one](/img/structure/B4915783.png)

![1-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4915788.png)
![2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B4915792.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B4915793.png)

![methyl [(benzoylamino)oxy]acetate](/img/structure/B4915800.png)
![1-Ethyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4915810.png)
![2-methoxy-N-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide](/img/structure/B4915812.png)

![5-[[3-Chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4915836.png)

![N-(2-butyl-3-propylquinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid](/img/structure/B4915864.png)
